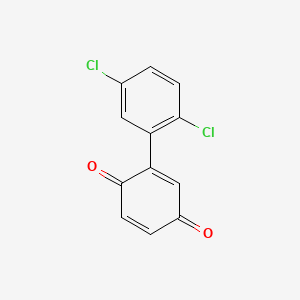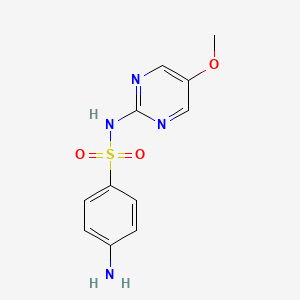
Sulfameter
Overview
Description
Sulfameter, also known as Sulfametoxydiazine or 5-Methoxysulfadiazine, is a long-acting sulfonamide antibiotic . It is used for the research of urinary tract infections and leprosy . It has the molecular formula C11H12N4O3S and a molecular weight of 280.3 .
Molecular Structure Analysis
The molecular structure of Sulfameter consists of a benzene ring sulfonamide and a methoxy pyrimidine . The exact structure can be represented as follows: O=S(C1=CC=C(N)C=C1)(NC2=NC=C(OC)C=N2)=O.
Physical And Chemical Properties Analysis
Sulfameter is a solid substance with a white to off-white color . It has a molecular weight of 280.3 and a chemical formula of C11H12N4O3S .
Scientific Research Applications
Food Safety Inspection
Sulfameter, also known as sulfaquinoxaline (SQX), is a member of sulfonamides that has been widely used in the field of veterinary medicine to prevent and treat animal diseases or promote animal growth . However, excessive use of sulfonamides in farmed animals may leave undesirable residues in both foodstuffs of animal origin, such as eggs, milk, and meat, and the environment, such as water and soil . This can cause serious issues, including drug resistance, allergic reactions, and even carcinogenicity, threatening both the natural environment and human health . Therefore, detecting SQX in food products is crucial for food safety inspection .
Development of Aptasensors
Aptasensors are biosensors that use aptamers, single-stranded DNA or RNA molecules, as recognition elements. In one study, single-stranded DNA aptamers that specifically bind to SQX were selected by a graphene oxide–based SELEX (GO-SELEX) technique . These aptamers were used to develop a GO-based fluorescent aptasensor for SQX detection . The aptasensor demonstrated recoveries ranging from 96.6 to 106.7%, suggesting that the proposed GO-based fluorescent aptasensor holds great potential as a promising tool for sensitive detection of SQX in food safety inspection .
Detection of Sulfamethazine (SMZ) Residues
Sulfamethazine (SMZ) is a sulfonamide antibiotic that is often used to treat and prevent various protozoan and bacterial infections in livestock . However, the presence of SMZ residues in meat and other animal-derived foods can cause allergic or toxic reactions in humans . Therefore, detecting SMZ residues in food products is important. In one study, the SMZ-bound aptamers were identified and screened with an improved GO-SELEX technique using non-immobilizing ssDNA library . The truncated aptamer (SMZ1S: 5′-CGTTAGACG-3′) with a unique stem-loop structure showed the highest affinity ( Kd =\u200924.6 nM) to SMZ and was used to develop a GO-based fluorescent aptasensor . The aptasensor showed low detection limits (0.35 ng/mL) and a wide dynamic linear range (from 2 to 100 ng/mL) .
Environmental Monitoring
The excessive use of sulfonamides in farmed animals may leave undesirable residues in the environment, such as water and soil . This can cause serious issues, including drug resistance, allergic reactions, and even carcinogenicity, threatening both the natural environment and human health . Therefore, detecting SQX in the environment is crucial for environmental monitoring .
Development of Fluorescent Biosensors
In one study, a fluorescent aptamer/graphene oxide (GO)–based biosensor was developed to detect sulfamethazine (SMZ) residues in animal-derived foods . The biosensor showed low detection limits (0.35 ng/mL) and a wide dynamic linear range (from 2 to 100 ng/mL) . The biosensor was also validated against real samples spiked with SMZ, which showed a fluorescence recovery from 93.9 to 108.8% and a coefficient of variation of <\u200912.7% . These results suggest that this novel aptasensor can be used to sensitively, selectively, and accurately detect SMZ residues in foods .
Development of Magnetic Biosensors
In another study, an aptasensor based on Fe 3 O 4 /Au/g-C 3 N 4 was constructed for the sensitive and accurate detection of sulfameter . Because of its excellent fluorescence-quenching ability, a fluorescent aptasensor based on Fe 3 O 4 /Au/g-C 3 N 4 was constructed to detect SMZ .
Safety And Hazards
properties
IUPAC Name |
4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTONYMQFTZPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023613 | |
| Record name | Sulfameter | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sulfameter | |
CAS RN |
651-06-9 | |
| Record name | Sulfamethoxydiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfameter [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfameter | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfameter | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfameter | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfametoxydiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sulfameter exert its antibacterial effect?
A1: Sulfameter, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. [] By mimicking the substrate para-aminobenzoic acid (PABA), sulfameter disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for bacterial DNA synthesis and cellular processes. This ultimately leads to the inhibition of bacterial growth and proliferation. []
Q2: What is the molecular formula and weight of sulfameter?
A2: Sulfameter has the molecular formula C11H12N4O3S and a molecular weight of 280.32 g/mol. []
Q3: Is there spectroscopic data available for sulfameter?
A3: Yes, several studies mention the use of various spectroscopic techniques for sulfameter characterization. These include Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , , , , ] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively.
Q4: Does sulfameter exist in different crystal forms?
A4: Yes, sulfameter exhibits polymorphism. Research indicates the existence of at least three distinct crystal forms: Form II, Form III, and an imide form. [, , ]
Q5: How does the crystal form of sulfameter affect its properties?
A5: Different crystal forms of sulfameter exhibit variations in their physicochemical properties, particularly in their dissolution rates and, consequently, their absorption profiles in vivo. For instance, the more energetic crystal form demonstrates a significantly faster absorption rate compared to the water-stable form. [] This difference in dissolution behavior is attributed to the free energy differences between the two crystal forms. []
Q6: What is known about the solvate formation of sulfameter?
A6: Sulfameter has a tendency to form solvates with various solvents. Studies have identified solvates with 1,4-dioxane and tetrahydrofuran, both in a 1:1 molar ratio. [, ] These solvates belong to the imide form of sulfameter and have distinct crystal structures compared to the non-solvated forms. []
Q7: How stable are sulfameter solvates?
A7: The stability of sulfameter solvates is influenced by factors like temperature and the nature of the solvent. Research investigating the desolvation kinetics of sulfameter solvates using thermogravimetric analysis revealed that the activation energy for desolvation increases with the size of the solvent molecule. [] This suggests that solvates with larger solvent molecules tend to be more stable. [, ]
Q8: How is sulfameter absorbed in the body?
A8: Sulfameter absorption is influenced by the presence of food. Studies have shown that its absorption is significantly enhanced when administered with a high-lipid meal compared to high-protein or high-carbohydrate meals. [] This difference is evident in the area under the serum concentration curve (AUC), peak serum concentration, and cumulative renal excretion. []
Q9: What is the bioavailability of different sulfameter crystal forms?
A9: Although exhibiting different absorption rates, both Form II and Form III of sulfameter demonstrate comparable bioavailability when considering the extent of absorption over 72 hours, as indicated by urinary excretion data. []
Q10: Has sulfameter been investigated for antimalarial activity?
A12: Yes, studies explored sulfameter's potential as an antimalarial agent, specifically in a prodrug form using oxidized starch or cellulose as carriers. [, , ] Results showed that a sulfameter derivative, ML11, demonstrated complete curative effects in mice infected with Plasmodium berghei. []
Q11: Is there evidence of resistance development to sulfameter?
A13: While the provided papers don't directly address sulfameter resistance, the development of resistance to sulfonamides is a well-documented phenomenon. [, ] Mutations in the bacterial DHPS enzyme, the target of sulfonamides, are a primary mechanism of resistance. [, ] These mutations can reduce the binding affinity of sulfonamides, rendering them ineffective.
Q12: What analytical techniques are commonly used for sulfameter detection and quantification?
A14: A range of analytical techniques are employed for sulfameter analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV, fluorescence, and tandem mass spectrometry (MS/MS) are frequently used. [, , , , , ] Other methods include chemiluminescent enzyme-linked immunosorbent assay (ELISA) and capillary electrophoresis coupled with mass spectrometry (CE-MS). [, ]
Q13: How is the performance of analytical methods for sulfameter assessed?
A15: Validation of analytical methods for sulfameter determination involves assessing key performance parameters such as linearity, accuracy, precision, sensitivity, specificity, recovery, and stability. [, , , ] These parameters are crucial to ensure the reliability and reproducibility of the analytical results.
Q14: Have aptamer-based biosensors been developed for sulfameter detection?
A16: Yes, research has explored the development of highly sensitive and selective aptamer-based biosensors for sulfameter detection. [] These biosensors utilize single-stranded DNA (ssDNA) aptamers that can specifically bind to sulfameter. [] When coupled with a signal transducer like graphene oxide, the binding event can be translated into a measurable signal, allowing for the detection of sulfameter at very low concentrations. []
Q15: What is the environmental fate of sulfameter?
A17: While specific details are limited in the provided papers, the presence of sulfameter residues in environmental matrices like soil and water suggests its persistence and potential for accumulation. [, , , ] Further research is needed to fully understand its degradation pathways and long-term ecological impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



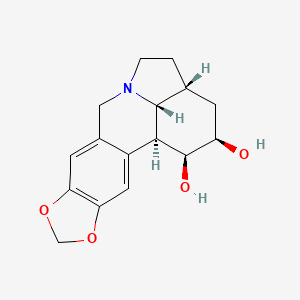
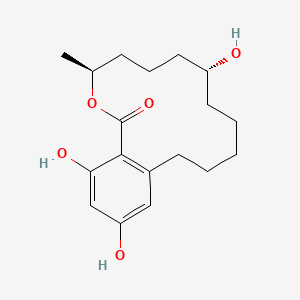
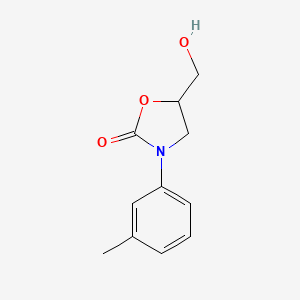
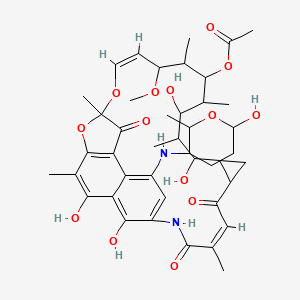



![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)
![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)


